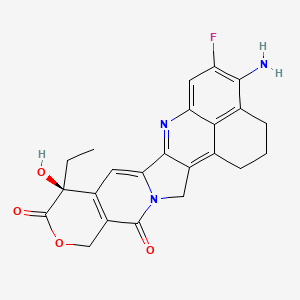

Exatecan analogue 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Exatecan analogue 1 is a derivative of exatecan, a potent camptothecin analogue. Camptothecin is an alkaloid derived from the Chinese tree Camptotheca acuminata, known for its cytotoxic effects through interference with the catalytic cycle of DNA topoisomerase I. This compound has been developed to enhance the therapeutic profile of camptothecin derivatives, offering greater antitumor activity, decreased toxicity, and intrinsic activity without requiring metabolic activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exatecan analogue 1 involves multiple steps, starting from camptothecin. The process includes modifications to the camptothecin structure to improve its water solubility and antitumor activity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and solvent extraction are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Exatecan analogue 1 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to the molecule, often enhancing its reactivity.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, altering the compound’s electronic structure.

Substitution: Replacement of one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often evaluated for their antitumor activity and pharmacokinetic properties .

Scientific Research Applications

Exatecan analogue 1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and stability of camptothecin derivatives.

Biology: Investigated for its effects on cellular processes, including DNA replication and repair.

Medicine: Evaluated for its potential as an anticancer agent, particularly in the treatment of solid tumors and hematological malignancies.

Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .

Mechanism of Action

Exatecan analogue 1 exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound stabilizes the covalent complex between DNA and topoisomerase I, preventing the religation of single-strand breaks. This leads to the accumulation of DNA damage, ultimately causing cell death. The molecular targets and pathways involved include the formation of a ternary complex with DNA and topoisomerase I, resulting in the arrest of the replication fork and formation of single-strand DNA breaks .

Comparison with Similar Compounds

Exatecan analogue 1 is compared with other camptothecin derivatives, such as topotecan and irinotecan. While all these compounds inhibit DNA topoisomerase I, this compound offers several unique advantages:

Greater Antitumor Activity: Exhibits potent antitumor effects against a broad range of human tumors.

Decreased Toxicity: Demonstrates a more favorable toxicity profile compared to other camptothecin derivatives.

Intrinsic Activity: Does not require metabolic activation, reducing interindividual variability in pharmacologic behavior .

Similar compounds include:

Topotecan: A camptothecin derivative used in the treatment of ovarian and small cell lung cancer.

Irinotecan: Another camptothecin derivative used in the treatment of colorectal cancer

This compound stands out due to its enhanced therapeutic profile and potential for use in targeted cancer therapies.

Properties

Molecular Formula |

C23H20FN3O4 |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

(10S)-19-amino-10-ethyl-18-fluoro-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |

InChI |

InChI=1S/C23H20FN3O4/c1-2-23(30)14-6-17-20-12(8-27(17)21(28)13(14)9-31-22(23)29)10-4-3-5-11-18(10)16(26-20)7-15(24)19(11)25/h6-7,30H,2-5,8-9,25H2,1H3/t23-/m0/s1 |

InChI Key |

AJJCDEYJWSDNLQ-QHCPKHFHSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C5C(=CC(=C6N)F)N=C4C3=C2)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C5C(=CC(=C6N)F)N=C4C3=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.